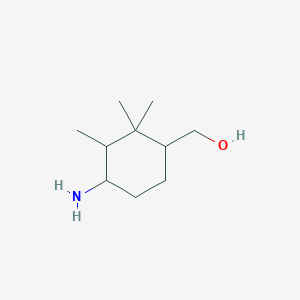

(4-Amino-2,2,3-trimethylcyclohexyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-amino-2,2,3-trimethylcyclohexyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO/c1-7-9(11)5-4-8(6-12)10(7,2)3/h7-9,12H,4-6,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJVBQTINNYBSQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCC(C1(C)C)CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Amino 2,2,3 Trimethylcyclohexyl Methanol

Retrosynthetic Analysis and Strategic Disconnections for the (4-Amino-2,2,3-trimethylcyclohexyl)methanol Framework

A retrosynthetic analysis of this compound reveals several strategic disconnections that can simplify the target molecule into more readily available starting materials. The primary functional groups, the amine and the primary alcohol, are key points for disconnection.

One logical disconnection is at the C-O bond of the hydroxymethyl group, leading back to a carboxylic acid precursor, (4-amino-2,2,3-trimethylcyclohexanecarboxylic acid). This transformation is a standard reduction, which is a reliable and high-yielding reaction in synthetic organic chemistry. A further disconnection of the C-N bond of the amino group could lead to a cyclohexanone (B45756) or cyclohexanol (B46403) precursor, where the amino group is introduced via reductive amination or nucleophilic substitution.

Alternatively, the entire cyclohexane (B81311) ring can be viewed as the result of a ring-forming reaction. This approach would involve constructing the 2,2,3-trimethylcyclohexane core from acyclic or simpler cyclic precursors. For instance, a Diels-Alder reaction between a suitably substituted diene and dienophile could be envisioned to form the six-membered ring with the desired substitution pattern, although controlling the regiochemistry and stereochemistry of the multiple substituents would be a significant challenge.

A plausible retrosynthetic pathway is outlined below:

This analysis suggests that a substituted aminobenzoic acid could serve as a practical starting material, leveraging well-established aromatic chemistry to install the amino and carboxyl functionalities before creating the cyclohexane ring through hydrogenation.

Direct Synthetic Routes to this compound

Based on the retrosynthetic analysis, two primary strategies for the direct synthesis of the target molecule can be proposed: the transformation of pre-existing cyclohexyl precursors and the construction of the trimethylcyclohexane core through ring-forming reactions.

This approach begins with a commercially available or readily synthesized cyclohexane derivative. A hypothetical yet chemically sound route could start from a substituted p-aminobenzoic acid.

Route starting from a substituted p-aminobenzoic acid:

Alkylation of a suitable phenol (B47542) derivative: The synthesis could commence with the strategic methylation of a substituted phenol to introduce the three methyl groups onto the aromatic ring.

Nitration and Reduction: Subsequent nitration followed by reduction would yield the corresponding substituted p-aminobenzoic acid.

Catalytic Hydrogenation: The aromatic ring of the substituted p-aminobenzoic acid can be reduced to the corresponding cyclohexane derivative. This hydrogenation is a critical step and can be influenced by the choice of catalyst (e.g., Ruthenium on Carbon, Rhodium on Alumina) and reaction conditions (pressure, temperature, solvent) to control the stereochemistry of the substituents. For instance, the hydrogenation of p-aminobenzoic acid using a Ruthenium on Carbon (Ru/C) catalyst under basic conditions has been shown to produce trans-4-aminocyclohexanecarboxylic acid with good selectivity. google.comgoogle.com The presence of the methyl groups would likely influence the facial selectivity of the hydrogenation.

Reduction of the Carboxylic Acid: The final step would be the reduction of the carboxylic acid group to the primary alcohol. This can be achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃).

A summary of this proposed synthetic pathway is presented in the table below.

| Step | Reaction | Reagents and Conditions | Precursor | Product |

| 1 | Catalytic Hydrogenation | H₂, Ru/C, NaOH, H₂O, High Pressure, High Temperature | Substituted p-aminobenzoic acid | 4-Amino-2,2,3-trimethylcyclohexanecarboxylic acid |

| 2 | Reduction | 1. LiAlH₄, THF; 2. H₂O | 4-Amino-2,2,3-trimethylcyclohexanecarboxylic acid | This compound |

Constructing the heavily substituted cyclohexane ring from acyclic precursors is a more complex but potentially more flexible approach. The Diels-Alder reaction is a powerful tool for forming six-membered rings. A hypothetical Diels-Alder approach would involve the reaction of a custom-synthesized diene bearing two methyl groups with a dienophile containing the third methyl group and precursors to the amino and hydroxymethyl functionalities. However, achieving the desired regiochemistry and stereochemistry among the five substituents would be a significant synthetic hurdle, likely resulting in a mixture of isomers requiring separation.

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

The presence of multiple stereocenters in this compound means that it can exist as various enantiomers and diastereomers. The synthesis of a single, specific stereoisomer requires stereoselective methods.

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. A potential chiral pool starting material for this synthesis could be a derivative of a chiral terpene, such as camphor (B46023) or limonene, which already possess a substituted cyclohexane ring. For example, a synthetic sequence could be envisioned that starts with a chiral cyclohexanone derived from a natural product. The existing stereocenters would then direct the stereochemical outcome of subsequent reactions, such as alkylations to introduce the methyl groups and the introduction of the amino and hydroxymethyl functionalities. This strategy would be complex and require significant synthetic manipulation of the starting material.

Asymmetric catalysis offers a powerful method for establishing stereocenters with high enantioselectivity. Several key transformations in the proposed synthetic routes could be rendered asymmetric.

Asymmetric Hydrogenation: The hydrogenation of a suitable aromatic or unsaturated precursor could be performed using a chiral catalyst, such as a rhodium or iridium complex with a chiral phosphine (B1218219) ligand. This could potentially set the stereochemistry of the substituents on the cyclohexane ring in a single step.

Stereoselective Reduction: If a ketone precursor, such as 4-amino-2,2,3-trimethylcyclohexanone, is synthesized, its reduction to the corresponding alcohol can be achieved with high stereoselectivity using chiral reducing agents or catalysts. For instance, the use of lithium aluminum hydride modified with a chiral ligand or enzymatic reductions with ketoreductases can favor the formation of one diastereomer. organic-chemistry.org The stereochemical outcome of such reductions is often governed by the steric environment around the ketone, with the hydride typically attacking from the less hindered face.

The following table summarizes potential stereoselective approaches:

| Approach | Key Transformation | Potential Method | Expected Outcome |

| Asymmetric Catalysis | Hydrogenation of an aromatic precursor | Chiral Rh or Ir catalyst | Enantiomerically enriched cyclohexyl core |

| Asymmetric Catalysis | Reduction of a ketone precursor | Chiral reducing agent (e.g., CBS reagent) or ketoreductase | Diastereomerically enriched alcohol |

| Chiral Pool Synthesis | Elaboration of a chiral natural product | Multi-step synthesis from a terpene derivative | Single enantiomer of the target molecule |

Diastereoselective Synthetic Strategies for this compound

One potential approach begins with a suitable trimethylcyclohexanone (B1229504) precursor. The stereochemical outcome of the synthesis would then be determined by the diastereoselective reduction of a ketone and a nitrile or a related functional group. For instance, the reduction of a 2,2,3-trimethyl-4-oxocyclohexanecarbonitrile intermediate could be a key step. The choice of reducing agents and reaction conditions would be critical in controlling the formation of the desired diastereomer.

Another strategy could involve a Diels-Alder reaction to construct the substituted cyclohexane ring with a degree of stereocontrol, a method that has been successfully used for the synthesis of various polyhydroxylated aminocyclohexanes. researchgate.netnih.gov This could be followed by functional group transformations to install the amino and hydroxymethyl moieties. The stereochemistry of the final product would be influenced by the dienophile and diene chosen, as well as the conditions of the cycloaddition.

Furthermore, stereoselective routes to related compounds, such as 4-aminocyclohexanols, have been developed and could be adapted. d-nb.info These methods often rely on either chemical or enzymatic reductions of substituted cyclohexanones, where the facial selectivity of the hydride attack is directed by existing stereocenters or chiral catalysts.

A hypothetical synthetic sequence could involve the following key transformations:

Formation of a Trimethylcyclohexene Precursor: Synthesis of a suitably functionalized 2,2,3-trimethylcyclohexene derivative.

Stereoselective Functionalization: Diastereoselective introduction of the amino and hydroxymethyl groups across the double bond. This could be achieved through methods like stereoselective epoxidation followed by regioselective ring-opening with an amine nucleophile, or through hydroboration-oxidation and subsequent amination reactions.

The relative stereochemistry of the final product, whether the substituents are in a cis or trans relationship, would depend on the specific reagents and reaction pathways chosen. For example, the choice of a bulky reducing agent might favor the formation of one diastereomer over another due to steric hindrance.

Novel Approaches to Amine and Hydroxyl Functionality Introduction in Cyclohexyl Systems

Recent advancements in synthetic methodology offer innovative ways to introduce amino and hydroxyl functionalities onto cyclohexane rings with high levels of regio- and stereocontrol.

For a molecule with the complexity of this compound, regioselectivity is as crucial as stereoselectivity. Hydroaminomethylation, a process that introduces both an amino and a methylol group, could be a highly efficient strategy if regioselectivity can be controlled. nih.govresearchgate.netrsc.orgnih.govrsc.org Rhodium-based catalysts with specialized ligands have shown high regioselectivity in the hydroaminomethylation of olefins, favoring the formation of linear amines. nih.govnih.gov Applying such a reaction to a 2,2,3-trimethylcyclohexene precursor would need to overcome the steric hindrance imposed by the methyl groups to achieve the desired regiochemistry at the C4 position.

Another modern approach involves the direct C-H amination of saturated hydrocarbons. While challenging, photocatalytic methods are emerging for the regioselective amination of arenes and could potentially be adapted for C(sp³)–H bonds in complex cycloalkanes.

The following table summarizes potential regioselective functionalization techniques:

| Technique | Description | Potential Application | Challenges |

| Hydroaminomethylation | One-step introduction of amino and hydroxymethyl groups across a double bond. | Direct conversion of a 2,2,3-trimethylcyclohexene to the target molecule. | Achieving high regioselectivity at the sterically hindered C4 position. |

| Directed Hydroxylation | Use of existing functional groups to direct the introduction of a hydroxyl group to a specific position. | Stereocontrolled synthesis of a trimethylcyclohexanol (B73185) intermediate. | Requires a pre-existing directing group on the cyclohexane ring. |

| Stereospecific Epoxide Opening | Regioselective opening of an epoxide with an amine nucleophile. | Introduction of amino and hydroxyl groups in a trans-relationship. | Synthesis of the initial stereodefined epoxide precursor. |

Biocatalysis offers a powerful and highly selective alternative to traditional chemical synthesis for creating chiral molecules. Enzymes such as ketoreductases (KREDs) and transaminases (ATAs) are particularly relevant for the synthesis of aminocyclohexanol derivatives. d-nb.inforesearchgate.net

A chemoenzymatic approach to this compound could be envisioned starting from a 2,2,3-trimethyl-1,4-cyclohexanedione. A regioselective KRED could first reduce one of the ketone functionalities to a hydroxyl group, yielding a 4-hydroxy-2,2,3-trimethylcyclohexanone intermediate. Subsequent stereoselective amination of the remaining ketone by an ATA would then produce the desired this compound. The stereochemical outcome of this reaction is dependent on the specific enzymes chosen, as different KREDs and ATAs can exhibit complementary stereoselectivities, providing access to different diastereomers of the final product. d-nb.info

Transaminases are widely used in the pharmaceutical industry for the synthesis of chiral amines from prochiral ketones with high enantiomeric excess. mdpi.comacs.orgnih.govresearchgate.netnih.gov The application of a suitable ATA to a 4-hydroxymethyl-2,2,3-trimethylcyclohexanone could also be a viable route.

The table below outlines the potential enzymatic steps:

| Enzyme Class | Reaction | Substrate | Product |

| Ketoreductase (KRED) | Asymmetric reduction of a ketone to a hydroxyl group. | 2,2,3-Trimethyl-1,4-cyclohexanedione | 4-Hydroxy-2,2,3-trimethylcyclohexanone |

| Amine Transaminase (ATA) | Asymmetric amination of a ketone to an amine. | 4-Hydroxy-2,2,3-trimethylcyclohexanone | This compound |

Green Chemistry Principles in the Synthesis of this compound

The synthesis of complex molecules like this compound can be resource-intensive. Applying the principles of green chemistry can help to minimize the environmental impact of such syntheses.

Key green chemistry principles that could be applied include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. jocpr.comjk-sci.comnih.govrsc.org Reactions like cycloadditions and enzymatic transformations often have high atom economies. An atom-economical approach for synthesizing functionalized cycloalkanes has been reported via catalytic redox cycloisomerization of propargyl alcohols. nih.gov

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents. rsc.orgewadirect.commdpi.comresearchgate.netrsc.org Enzymatic reactions are often carried out in aqueous media, which is a significant advantage from a green chemistry perspective.

Catalysis: Utilizing catalytic reagents (including enzymes) in small amounts rather than stoichiometric reagents reduces waste. The development of recyclable catalysts is also a key aspect.

Energy Efficiency: Conducting reactions at ambient temperature and pressure, as is often the case with enzymatic transformations, reduces energy consumption.

A synthesis designed with these principles in mind would likely favor a chemoenzymatic route, leveraging the high selectivity and mild reaction conditions of biocatalysis, while also aiming for a high atom economy in the chemical steps. For instance, a one-pot cascade reaction combining a KRED and an ATA, as demonstrated for the synthesis of 4-aminocyclohexanol, would be an excellent example of a green synthetic process. d-nb.inforesearchgate.net

The following table provides a comparison of a hypothetical traditional synthesis with a potential green chemistry approach:

| Aspect | Traditional Approach | Green Chemistry Approach |

| Reagents | Stoichiometric use of potentially hazardous reducing and aminating agents. | Catalytic amounts of enzymes (KREDs, ATAs). |

| Solvents | Use of volatile organic solvents (VOCs). | Primarily aqueous media for enzymatic steps. |

| Energy | Potentially requires heating or cooling for multiple steps. | Reactions often proceed at or near ambient temperature. |

| Waste | Generation of stoichiometric byproducts. | High atom economy, with water as the main byproduct. |

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Advanced Methodologies for Structural and Stereochemical Elucidation of 4 Amino 2,2,3 Trimethylcyclohexyl Methanol

Spectroscopic Methodologies for Structural Assignment

Spectroscopic techniques are indispensable for elucidating the molecular structure of organic compounds. By probing the interaction of molecules with electromagnetic radiation, these methods provide detailed information about the connectivity of atoms and the nature of the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. rsc.orguva.nlillinois.edu It relies on the magnetic properties of atomic nuclei, most commonly ¹H (proton) and ¹³C.

For (4-Amino-2,2,3-trimethylcyclohexyl)methanol, a complete NMR analysis would involve several techniques:

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons in a molecule, the electronic environment of each proton, and the connectivity between adjacent protons. The chemical shift (δ) of a proton is influenced by the electron density around it. For instance, the protons of the hydroxymethyl group (-CH₂OH) would be expected to resonate at a downfield chemical shift (typically 3.0-4.0 ppm) due to the deshielding effect of the adjacent oxygen atom. dtu.dk The protons of the three methyl groups would likely appear as singlets or doublets in the upfield region (typically 0.8-1.5 ppm). The amino group proton(s) (-NH₂) would appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration. The coupling patterns (spin-spin splitting) between adjacent protons on the cyclohexane (B81311) ring would provide crucial information about their relative stereochemistry (axial vs. equatorial).

¹³C NMR Spectroscopy: This technique provides information about the number of different types of carbon atoms in a molecule and their electronic environment. A ¹³C NMR spectrum of this compound would be expected to show distinct signals for each of the ten carbon atoms. The carbon of the hydroxymethyl group would appear in the 60-70 ppm range, while the carbons of the methyl groups would be found in the upfield region (15-30 ppm). The carbons of the cyclohexane ring would resonate in the 20-50 ppm range.

2D NMR Techniques: To unambiguously assign all proton and carbon signals and to determine the stereochemistry, a series of two-dimensional (2D) NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, helping to trace out the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is critical for assigning quaternary carbons and piecing together the carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons that are close to each other, which is invaluable for determining the relative stereochemistry and preferred conformation of the cyclohexane ring.

A hypothetical ¹H and ¹³C NMR data table for this compound, based on typical chemical shift values for similar structural motifs, is presented below.

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| -CH₂OH | 3.4 - 3.6 (m) | 65 - 70 |

| CH -NH₂ | 2.8 - 3.2 (m) | 50 - 55 |

| Cyclohexyl CH, CH₂ | 1.0 - 2.0 (m) | 25 - 45 |

| 2,2-(CH₃)₂ | 0.8 - 1.0 (s) | 20 - 30 |

| 3-CH₃ | 0.9 - 1.1 (d) | 15 - 25 |

| -NH ₂ | 1.5 - 2.5 (br s) | - |

| -OH | 1.0 - 2.0 (br s) | - |

Infrared (IR) Spectroscopic Techniques for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds.

The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for its key functional groups:

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group (-OH) and is broadened due to hydrogen bonding.

N-H Stretch: Primary amines (-NH₂) typically show two absorption bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations. These may overlap with the O-H band.

C-H Stretch: Strong absorption bands in the 2850-3000 cm⁻¹ region are due to the stretching vibrations of the C-H bonds in the cyclohexane ring and methyl groups.

N-H Bend: A bending vibration for the primary amine is expected in the range of 1590-1650 cm⁻¹.

C-O Stretch: The stretching vibration of the C-O single bond in the primary alcohol would appear as a strong band in the 1000-1260 cm⁻¹ region.

The "fingerprint region" (below 1500 cm⁻¹) contains a complex pattern of absorptions that is unique to the molecule and can be used for identification by comparison with a known spectrum.

| Functional Group | Characteristic IR Absorption Range (cm⁻¹) |

| O-H (alcohol) | 3200-3600 (broad, strong) |

| N-H (amine) | 3300-3500 (medium, two bands) |

| C-H (alkane) | 2850-3000 (strong) |

| N-H (bend) | 1590-1650 (medium) |

| C-O (alcohol) | 1000-1260 (strong) |

Mass Spectrometry (MS) Applications in Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of a compound and can be used to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

For this compound (C₁₀H₂₃NO), the nominal molecular weight is 173. The "Nitrogen Rule" in mass spectrometry states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight.

In a typical electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z = 173. The fragmentation of this ion would provide structural clues. Common fragmentation pathways for amino alcohols include:

Alpha-cleavage: The cleavage of bonds adjacent to the nitrogen and oxygen atoms is a common fragmentation pathway for amines and alcohols. For this compound, this could involve the loss of a hydroxymethyl radical (•CH₂OH, mass 31) or cleavage of a C-C bond in the ring adjacent to the amino group.

Dehydration: The loss of a water molecule (H₂O, mass 18) from the molecular ion is a characteristic fragmentation of alcohols, leading to a peak at [M-18]⁺.

Loss of an amino group: Fragmentation involving the loss of the amino group or parts of it can also occur.

A hypothetical fragmentation pattern and the corresponding m/z values are presented in the table below.

| Ion | m/z (Hypothetical) | Possible Identity |

| [M]⁺ | 173 | Molecular Ion |

| [M-H₂O]⁺ | 155 | Loss of water |

| [M-CH₂OH]⁺ | 142 | Loss of hydroxymethyl radical |

| [M-NH₃]⁺ | 156 | Loss of ammonia |

Crystallographic Techniques for Absolute Configuration and Solid-State Conformation

While spectroscopic methods provide invaluable information about molecular structure, crystallographic techniques offer the most definitive and detailed picture of the three-dimensional arrangement of atoms in the solid state.

Single-Crystal X-ray Diffraction Methodology

Single-crystal X-ray diffraction is the gold standard for determining the absolute configuration of chiral molecules. This technique involves irradiating a single, well-ordered crystal of the compound with a beam of X-rays. The diffraction pattern produced is dependent on the arrangement of electrons within the crystal. By analyzing the intensities and positions of the diffracted beams, a three-dimensional electron density map of the molecule can be generated, from which the positions of the individual atoms can be determined with high precision.

For this compound, a successful single-crystal X-ray diffraction analysis would provide:

Unambiguous determination of the molecular connectivity.

Precise bond lengths and bond angles.

The conformation of the cyclohexane ring (e.g., chair, boat, or twist-boat).

The relative stereochemistry of the substituents on the cyclohexane ring.

The absolute configuration of the chiral centers, typically by using anomalous dispersion effects (Flack parameter).

Information about intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

Microcrystal Electron Diffraction (MicroED) for Crystalline Sample Analysis

A significant challenge in single-crystal X-ray diffraction is the need to grow single crystals of sufficient size and quality. Microcrystal Electron Diffraction (MicroED) is a more recent technique that can determine high-resolution structures from nanocrystals that are much too small for conventional X-ray diffraction.

MicroED uses a transmission electron microscope to collect electron diffraction data from continuously rotating nanocrystals. The principles of data collection and structure determination are analogous to X-ray crystallography. The strong interaction of electrons with matter allows for the use of extremely small crystals. This technique would be particularly valuable for this compound if it proves difficult to grow large single crystals suitable for X-ray analysis.

Chromatographic Methods for Purity and Isomer Separation

The structural complexity of this compound, which possesses multiple chiral centers, gives rise to several stereoisomers. The separation and quantification of these isomers, along with the assessment of chemical purity, are critical for its characterization and application. Chromatographic techniques are indispensable for achieving this, providing high-resolution separation of closely related molecular structures.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization Strategies

Gas chromatography is a powerful technique for separating volatile compounds. However, the polar nature of this compound, owing to its primary amine (-NH2) and hydroxyl (-OH) functional groups, makes it non-volatile and prone to undesirable interactions with the GC column. Therefore, derivatization is a mandatory step to increase its volatility and improve chromatographic behavior prior to GC-MS analysis. sigmaaldrich.com The goal of derivatization is to replace the active hydrogen atoms on the polar functional groups with nonpolar moieties. sigmaaldrich.com

Common derivatization strategies applicable to this amino alcohol include silylation and acylation.

Silylation: This involves reacting the compound with a silylating agent, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), to form more stable and less moisture-sensitive tert-butyl dimethylsilyl (TBDMS) derivatives. sigmaaldrich.com

Acylation: This strategy employs reagents like perfluorinated anhydrides (e.g., trifluoroacetic anhydride, TFAA) in the presence of perfluorinated alcohols. researchgate.net This approach can yield derivatives with excellent sensitivity for MS detection. researchgate.net However, care must be taken as acylation reactions performed under harsh conditions (high temperature, acidic environment) can sometimes induce racemization, potentially leading to an inaccurate estimation of the enantiomeric composition. researchgate.net

Once derivatized, the sample is injected into the GC-MS system. The different stereoisomers, now as volatile derivatives, are separated based on their differential interactions with the chiral stationary phase of the GC column. The mass spectrometer then detects and fragments the eluting compounds, providing a unique mass spectrum for each isomer that aids in its identification and structural confirmation.

Table 1: Common Derivatization Strategies for GC-MS Analysis of Amino Alcohols

| Derivatization Strategy | Common Reagent(s) | Functional Groups Targeted | Key Advantages |

|---|---|---|---|

| Silylation | MTBSTFA, BSTFA | Amine (-NH2), Hydroxyl (-OH) | Forms stable, volatile derivatives; less moisture sensitive than some alternatives. sigmaaldrich.com |

| Acylation | Trifluoroacetic Anhydride (TFAA), Pentafluoropropionic Anhydride (PFPA) | Amine (-NH2), Hydroxyl (-OH) | Produces derivatives with high sensitivity in MS detection. researchgate.net |

| Chloroformate Alkylation | Propyl Chloroformate | Amine (-NH2) | Reaction can often be carried out directly in aqueous samples. nih.gov |

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the separation, identification, and purification of isomers. walshmedicalmedia.com Unlike GC, HPLC does not require the analyte to be volatile, making it suitable for the direct analysis of this compound. The primary challenge lies in selecting the appropriate stationary and mobile phases to resolve the various stereoisomers (enantiomers and diastereomers).

Chiral HPLC: To separate enantiomers, a chiral environment is necessary. sigmaaldrich.com This is achieved by using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for separating a wide range of chiral compounds, including those with structures similar to the target molecule. researchgate.netresearchgate.net The separation mechanism on these phases involves complex interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexing, which differ for each enantiomer, leading to different retention times. sigmaaldrich.com The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol modifier (like isopropanol or ethanol), is critical and must be optimized to achieve baseline separation. researchgate.net

Achiral (Reverse-Phase) HPLC: While enantiomers cannot be separated on a standard achiral column, it is often possible to separate diastereomers. Since the isomers of this compound include diastereomeric pairs, a conventional reverse-phase column (e.g., C18) may be sufficient to separate these pairs from each other. mtc-usa.com This method is particularly useful for assessing purity and quantifying the ratio of diastereomers produced in a synthesis. walshmedicalmedia.com

The selection of the HPLC method depends on the analytical goal. For determining enantiomeric excess, chiral HPLC is required. For assessing diastereomeric purity, a standard reverse-phase method may suffice.

Table 2: HPLC Methodologies for Isomer Separation

| HPLC Mode | Stationary Phase (Column) | Typical Mobile Phase | Application for this compound |

|---|---|---|---|

| Chiral Normal-Phase | Polysaccharide-based (e.g., Chiralcel® OD-H) | Alkane/Alcohol mixtures (e.g., Hexane/Isopropanol) | Separation of all stereoisomers, including enantiomers. researchgate.net |

| Chiral Reverse-Phase | Polysaccharide-based (e.g., Chiralpak®) | Acetonitrile/Water/Buffers | Alternative method for enantiomeric separation. researchgate.net |

| Achiral Reverse-Phase | C18, C8 | Acetonitrile/Water or Methanol/Water | Separation of diastereomeric pairs; general purity assessment. walshmedicalmedia.commtc-usa.com |

Chiroptical Methods for Enantiomeric Excess Determination

Chiroptical methods measure the differential interaction of chiral molecules with left- and right-circularly polarized light. These techniques are particularly valuable for determining the enantiomeric excess (ee) of a sample, providing a rapid alternative to chromatographic methods. utexas.edu

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is an optical technique that can rapidly discriminate between enantiomers. nih.gov While this compound is chiral, its inherent CD signal may be weak or occur in a spectral region that is difficult to measure. A more effective approach involves the formation of a new, strongly CD-active species by reacting the amine with a sensing ensemble. acs.org

This strategy involves the in situ assembly of a diastereomeric complex that produces a distinct CD signal. A common method for primary amines involves condensation with an aldehyde, such as 2-formyl-3-hydroxypyridine or pyridine-2,6-dicarbaldehyde, to form a chiral imine. nih.govacs.org This imine then coordinates with a metal ion, such as Iron(II), to form an octahedral complex. nih.govacs.org Because the amine is chiral, the resulting metal complexes are diastereomeric and produce unique CD spectra.

The intensity of the CD signal, measured at a specific wavelength, is directly proportional to the concentration difference between the two enantiomers. By constructing a calibration curve using samples of known enantiomeric excess, the ee of an unknown sample can be determined quickly and accurately. nih.gov This method is highly sensitive and can be adapted for high-throughput screening applications. nih.gov

Table 3: Example of a CD Sensing Ensemble for Chiral Amine Analysis

| Component | Example | Role in the Assembly |

|---|---|---|

| Chiral Analyte | This compound | Provides the chiral center to form diastereomeric complexes. |

| Aldehyde | Pyridine-2,6-dicarbaldehyde | Reacts with the primary amine to form a chiral diimine ligand. nih.gov |

| Metal Ion | Iron(II) triflate (Fe(II)(TfO)2) | Acts as a scaffold, coordinating with the diimine to form a CD-active octahedral complex. nih.govacs.org |

Conformational Analysis and Stereodynamics of 4 Amino 2,2,3 Trimethylcyclohexyl Methanol

Conformational Preferences of the 2,2,3-trimethylcyclohexyl Ring System in (4-Amino-2,2,3-trimethylcyclohexyl)methanol

The cyclohexane (B81311) ring predominantly adopts a chair conformation, which minimizes both angle strain and torsional strain, making it the most stable arrangement. researchgate.netguidechem.com In this compound, the presence of three methyl groups on adjacent carbons (C2 and C3) significantly influences the conformational equilibrium of the ring.

Substituents on a cyclohexane ring can occupy either axial or equatorial positions. rsc.org Due to steric hindrance, bulkier groups preferentially occupy the more spacious equatorial positions to minimize unfavorable 1,3-diaxial interactions. acs.org In the 2,2,3-trimethylcyclohexyl system, the two methyl groups at the C2 position mean that one must be axial and the other equatorial. The methyl group at C3 will strongly prefer an equatorial position to avoid steric strain with the axial methyl group at C2 and the axial hydrogens on the same side of the ring.

This arrangement leads to a "locked" or highly biased conformation where the ring's flexibility is significantly reduced. The energetic penalty for a ring flip, which would force the equatorial C3-methyl group and the equatorial C2-methyl group into axial positions, would be substantial.

Table 1: Key Substituents and Their Likely Positional Preferences

| Substituent | Position on Ring | Likely Orientation | Rationale |

| Methyl | C2 | One Axial, One Equatorial | Geminal substitution pattern |

| Methyl | C3 | Equatorial | Minimization of 1,3-diaxial interactions with the axial C2-methyl group. |

| Amino | C4 | Equatorial | To reduce steric hindrance. |

| Methanol | C1 | Equatorial | To reduce steric hindrance. |

Influence of Amino and Methanol Substituents on Cyclohexane Conformation

The amino (-NH2) and methanol (-CH2OH) groups at the C4 and C1 positions, respectively, will also seek to occupy equatorial positions to achieve maximum stability. frontiersin.org The preference for the equatorial position is a general rule for most substituents on a cyclohexane ring, as this orientation minimizes steric interactions with other axial groups. rsc.orgresearchgate.net

The relative stability of a conformer is directly related to the cumulative steric strain of its substituents. rsc.org Therefore, the most stable chair conformation of this compound will be the one where the maximum number of bulky substituents are in equatorial positions. Given the fixed axial/equatorial nature of the C2 methyl groups, the C3-methyl, C4-amino, and C1-methanol groups will all preferentially reside in equatorial orientations.

Stereochemical Impact of Chiral Centers on Molecular Architecture

The this compound molecule contains multiple chiral centers, which gives rise to a number of possible stereoisomers (enantiomers and diastereomers). nih.gov The specific stereochemistry at each chiral center (C1, C3, and C4) will dictate the relative "up" or "down" positioning of the substituents on the ring.

For example, in a cis-1,4-disubstituted cyclohexane, one substituent must be axial and the other equatorial in the chair conformation. In a trans-1,4-disubstituted cyclohexane, both substituents can be in the more stable equatorial positions. The specific stereoisomer of this compound will therefore have a unique and well-defined three-dimensional structure based on the interplay of these stereochemical and conformational factors.

Intramolecular Interactions and Their Role in Conformation (e.g., Hydrogen Bonding)

Intramolecular hydrogen bonding can play a significant role in stabilizing specific conformations of a molecule. researchgate.netnih.gov In this compound, both the amino group (-NH2) and the hydroxyl group of the methanol substituent (-OH) can act as hydrogen bond donors, while the nitrogen and oxygen atoms can also act as hydrogen bond acceptors.

An intramolecular hydrogen bond could potentially form between the amino group at C4 and the hydroxyl group of the methanol substituent at C1. The feasibility of this interaction depends on the specific stereoisomer and the resulting spatial proximity of these two groups. For a hydrogen bond to form, the distance between the hydrogen atom of the donor and the acceptor atom must be within a certain range, and the angle between the donor, hydrogen, and acceptor atoms should be favorable.

If the stereochemistry allows the amino and methanol groups to be sufficiently close, an intramolecular hydrogen bond could lock the molecule into a specific conformation, potentially overriding some of the steric preferences discussed earlier. For example, a conformation with one of these groups in an axial position might be stabilized if it allows for a strong intramolecular hydrogen bond. The presence and strength of such an interaction could be investigated using techniques like infrared (IR) spectroscopy or nuclear magnetic resonance (NMR) spectroscopy.

Table 2: Potential Intramolecular Hydrogen Bonds

| Donor Group | Acceptor Group | Positional Requirement | Potential Impact on Conformation |

| Hydroxyl (-OH) | Amino (-NH2) | Proximity of C1 and C4 substituents | Can stabilize a specific chair or even a twist-boat conformation. |

| Amino (-NH) | Hydroxyl (-O) | Proximity of C1 and C4 substituents | Can stabilize a specific chair or even a twist-boat conformation. |

Reactivity and Derivatization Strategies of 4 Amino 2,2,3 Trimethylcyclohexyl Methanol

Reactions at the Primary Alcohol Moiety of (4-Amino-2,2,3-trimethylcyclohexyl)methanol

The primary alcohol functionality in this compound is a versatile site for a range of chemical transformations, allowing for the introduction of diverse functional groups and the synthesis of various derivatives.

The primary alcohol group can be oxidized to yield the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. It is important to note that the primary amine is also susceptible to oxidation, necessitating the use of selective oxidation methods or a protection strategy for the amino group to achieve the desired transformation chemoselectively.

Conversely, while the primary alcohol is already in a reduced state, derivatization followed by reduction can be a viable strategy. For instance, conversion of the alcohol to an ester or another functional group can be followed by a reduction step to introduce different chemical features.

Table 1: Potential Oxidation Products of the Primary Alcohol Moiety

| Starting Material | Oxidizing Agent | Potential Product |

| This compound | PCC, DMP | (4-Amino-2,2,3-trimethylcyclohexyl)carbaldehyde |

| This compound | KMnO₄, Jones reagent | 4-(Hydroxymethyl)-5,5,6-trimethylcyclohexan-1-aminium-1-carboxylate (zwitterion) |

Note: The amine group may require protection to prevent side reactions.

Esterification: The primary alcohol can readily undergo esterification with carboxylic acids, acid chlorides, or acid anhydrides, typically in the presence of an acid catalyst. This reaction is a common method for introducing a wide variety of acyl groups. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a classic example.

Etherification: Ether derivatives can be synthesized via reactions such as the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. Another approach is acid-catalyzed dehydration, although this is more suitable for the synthesis of symmetrical ethers.

Reactions of the Primary Amine Functionality of this compound

The primary amine group is a key nucleophilic center in the molecule, enabling a wide array of derivatization reactions that are fundamental in organic synthesis.

Acylation: The primary amine readily reacts with acylating agents like acid chlorides and acid anhydrides to form stable amide derivatives. This is a robust and widely used transformation. The Schotten-Baumann reaction, for instance, describes the acylation of amines with acid chlorides in the presence of a base.

Alkylation: The nucleophilic amine can be alkylated by reaction with alkyl halides. However, this reaction is often difficult to control and can lead to a mixture of mono-, di-, and even tri-alkylated products. Reductive amination, a two-step process involving the formation of an imine followed by its reduction, offers a more controlled method for mono-alkylation.

The primary amine condenses with aldehydes or ketones to form imines, also known as Schiff bases. This reversible reaction is typically acid-catalyzed and involves the elimination of a water molecule. The formation of an imine is a crucial step in various synthetic pathways, including reductive amination.

Table 2: Representative Imine Formation Reaction

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Benzaldehyde | Acetic acid | (E)-N-Benzylidene-1-((1R,3S,4S)-3,4,5-trimethylcyclohexyl)methanamine |

Note: The stereochemistry of the product depends on the specific stereoisomer of the starting material.

Urea Formation: The primary amine can react with isocyanates to produce substituted ureas. This is a highly efficient and common method for creating the urea linkage. Alternatively, reaction with phosgene or its equivalents, followed by treatment with another amine, can also yield ureas.

Carbamate Formation: Carbamates, also known as urethanes, can be synthesized by reacting the primary amine with chloroformates or by the reaction of the corresponding isocyanate with an alcohol. These functional groups are of significant interest in medicinal chemistry and materials science.

Reactions Involving the Cyclohexyl Ring System

The reactivity of the cyclohexyl ring in this compound is largely dictated by the presence of the amino and hydroxymethyl substituents, which can influence the regioselectivity and stereoselectivity of reactions.

Functionalization of the Cyclohexane (B81311) Core

Functionalization of the saturated cyclohexane core would typically involve C-H activation or free-radical halogenation. These reactions are often challenging to control in terms of regioselectivity, especially with multiple activating or deactivating groups present. The trimethyl substitution pattern further complicates potential reactions by introducing significant steric hindrance around the ring.

Hypothetical Functionalization Reactions:

| Reaction Type | Reagents | Potential Products | Challenges |

| Free-Radical Bromination | NBS, light/heat | Brominated cyclohexyl derivatives | Lack of selectivity, multiple isomers |

| C-H Activation | Transition metal catalysts | Oxidized or further substituted derivatives | Catalyst poisoning by the amine, steric hindrance |

Ring-Opening or Ring-Expansion Transformations

Ring-opening of a stable cyclohexane ring is an energetically unfavorable process and typically requires harsh reaction conditions or the presence of ring strain, which is not significant in a standard cyclohexane system. Ring-expansion reactions, such as the Demjanov or Tiffeneau-Demjanov rearrangements, could theoretically be initiated from the amino group. However, the specific substitution pattern of this compound may not be optimal for such transformations.

Exploration of this compound as a Building Block in Complex Organic Synthesis

The true synthetic potential of this compound likely lies in the reactivity of its amino and hydroxyl groups, which can serve as handles for constructing more complex molecules.

Application in Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the rapid assembly of complex molecules from three or more starting materials in a single step. The presence of a primary amine in this compound makes it a suitable candidate for several well-known MCRs.

Potential Multicomponent Reactions:

| Reaction Name | Other Components | Resulting Scaffold |

| Ugi Reaction | Aldehyde, Isocyanide, Carboxylic Acid | α-Acylamino carboxamides |

| Passerini Reaction | (after conversion to isocyanide) Aldehyde, Carboxylic Acid | α-Acyloxy carboxamides |

While the application of this compound in MCRs is theoretically plausible, no specific examples have been reported in the peer-reviewed literature.

Role as a Chiral Auxiliary or Ligand Precursor

Chiral auxiliaries and ligands are essential in asymmetric synthesis for controlling the stereochemical outcome of a reaction. The inherent chirality of this compound, arising from its multiple stereocenters, makes it an attractive, albeit unexplored, candidate for such applications.

The amino and hydroxyl groups provide convenient points for attachment to a substrate (in the case of a chiral auxiliary) or a metal center (in the case of a chiral ligand). The rigid trimethyl-substituted cyclohexane backbone could effectively shield one face of a reactive center, leading to high stereoselectivity.

Hypothetical Ligand Synthesis:

| Ligand Type | Synthetic Transformation | Potential Metal Coordination |

| Bidentate Amino-alcohol | Direct coordination | Transition metals (e.g., Ru, Rh, Pd) |

| P,N-Ligand | Conversion of -OH to -PPh2 | Transition metals for asymmetric catalysis |

| N,N-Ligand | Conversion of -OH to another nitrogen-containing group | Various catalytic applications |

Despite this potential, there is a lack of published research demonstrating the synthesis of chiral ligands or the use of this compound as a chiral auxiliary.

Computational and Theoretical Investigations of 4 Amino 2,2,3 Trimethylcyclohexyl Methanol

Quantum Chemical Calculations for Structural Optimization and Electronic Structure

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule (structural optimization) and to understanding the distribution of electrons (electronic structure). For (4-Amino-2,2,3-trimethylcyclohexyl)methanol, these calculations, typically employing methods like Hartree-Fock (HF) or Density Functional Theory (DFT), can elucidate the preferred conformations of the cyclohexyl ring and the orientations of its substituents.

The cyclohexane (B81311) ring can exist in several conformations, with the chair form being the most stable. For a substituted cyclohexane, the substituents can be in either axial or equatorial positions. Quantum chemical calculations can precisely determine the energy difference between these various conformations. For this compound, the calculations would likely show that the conformer with the bulky trimethylcyclohexyl group in an equatorial position is significantly more stable, minimizing steric hindrance.

Furthermore, these calculations provide detailed information about the electronic properties of the molecule, such as the distribution of electric charge, the energies of the molecular orbitals (HOMO and LUMO), and the dipole moment. This information is crucial for predicting the molecule's reactivity and intermolecular interactions.

Table 1: Calculated Geometric Parameters for the Most Stable Conformer of this compound (Illustrative Data)

| Parameter | Value |

| C-C (ring) bond length | 1.53 - 1.55 Å |

| C-N bond length | 1.47 Å |

| C-O bond length | 1.43 Å |

| C-C-C (ring) bond angle | 110.5° - 111.5° |

| Dihedral angle (ring) | 55.0° - 56.0° |

Table 2: Calculated Electronic Properties of this compound (Illustrative Data)

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 2.1 eV |

| HOMO-LUMO Gap | 8.6 eV |

| Dipole Moment | 2.3 D |

Molecular Dynamics Simulations for Conformational Sampling and Stereodynamics

While quantum chemical calculations provide a static picture of the most stable conformers, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. nih.govnih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational landscape and the study of its dynamic properties (stereodynamics). nih.govnih.gov

For this compound, MD simulations can be used to study the transitions between different chair and boat conformations of the cyclohexane ring. These simulations can reveal the energy barriers for these conformational changes and the timescales on which they occur. This is particularly important for understanding how the molecule's shape fluctuates under different conditions, such as in solution or at different temperatures.

By analyzing the trajectories from MD simulations, it is possible to generate a statistical representation of the different conformations the molecule adopts. This provides a more realistic picture of the molecule's structure than a single, static conformation.

Density Functional Theory (DFT) Studies on Reaction Pathways and Mechanistic Insights

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the mechanisms of chemical reactions. For this compound, DFT studies can be employed to explore potential reaction pathways, identify transition states, and calculate activation energies.

For instance, the amino and hydroxyl groups of this compound are potential sites for various chemical reactions. DFT calculations can be used to model the reactions of these functional groups, providing detailed insights into the reaction mechanisms. This could include studying the protonation of the amino group, the dehydration of the alcohol, or its reaction with other reagents. The results of these studies can help in understanding the molecule's chemical reactivity and in designing new synthetic routes.

In Silico Prediction of Reactivity and Selectivity

In silico methods, which are computational approaches to predict chemical properties, can be used to estimate the reactivity and selectivity of this compound. By analyzing the calculated electronic structure, it is possible to identify the most likely sites for electrophilic and nucleophilic attack.

For example, the calculated electrostatic potential map can highlight regions of high and low electron density, indicating where the molecule is most likely to interact with other chemical species. The energies of the frontier molecular orbitals (HOMO and LUMO) are also key indicators of reactivity. A high-energy HOMO suggests that the molecule is a good electron donor, while a low-energy LUMO indicates that it is a good electron acceptor.

Furthermore, computational models can be used to predict the stereoselectivity of reactions involving this compound. By calculating the energies of the different possible transition states leading to different stereoisomeric products, it is possible to predict which product will be formed in excess.

Computational Tools for Stereochemical Analysis

The stereochemistry of this compound is complex due to the presence of multiple chiral centers. Computational tools are invaluable for the analysis and prediction of its stereochemical properties. scispace.comorganicers.orgsapub.orgresearchgate.net

Computational methods can also be used to predict chiroptical properties, such as optical rotation and circular dichroism spectra. These predictions can then be compared with experimental data to help determine the absolute configuration of the molecule.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (4-Amino-2,2,3-trimethylcyclohexyl)methanol, and what reaction conditions are typically employed?

- Methodology :

- Reduction of nitro precursors : Reduction of nitro-substituted cyclohexane derivatives using sodium borohydride (NaBH₄) or catalytic hydrogenation (e.g., Pd/C, H₂) under controlled pressure and temperature (40–60°C) .

- Amination reactions : Reacting hydroxyl or halogenated intermediates with ammonia or protected amines in polar solvents (e.g., ethanol, water) under reflux (6–8 hours) .

- Purification : Recrystallization from ethanol or column chromatography (silica gel, LP/EtOAc gradients) to isolate high-purity products .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodology :

- NMR : ¹H/¹³C NMR to confirm substituent positions and stereochemistry. Key signals include the amino proton (δ 1.5–2.5 ppm) and hydroxymethyl group (δ 3.5–4.5 ppm) .

- IR spectroscopy : Detect O-H (3200–3600 cm⁻¹) and N-H stretches (3300–3500 cm⁻¹) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]⁺ for C₁₁H₂₂NO) .

Q. What are the key solubility and stability considerations for handling this compound in experimental settings?

- Methodology :

- Solubility : Moderate solubility in polar aprotic solvents (e.g., DMSO, ethanol) but limited in non-polar solvents. Pre-dissolve in ethanol for reactions .

- Stability : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation of the amino group. Avoid prolonged exposure to light .

Advanced Research Questions

Q. How can researchers address contradictory reports on the reactivity of the amino group in this compound under different reaction conditions?

- Methodology :

- Systematic solvent screening : Test reactivity in ethanol, DMF, or THF to assess nucleophilicity variations .

- Catalyst optimization : Compare metal catalysts (e.g., Pd, Cu) for amination or cross-coupling efficiency .

- Analytical validation : Use HPLC or GC-MS to quantify side products and validate reaction pathways .

Q. What strategies are recommended for resolving stereochemical ambiguities in this compound synthesis?

- Methodology :

- Chiral chromatography : Separate enantiomers using chiral stationary phases (e.g., Chiralpak AD-H) .

- X-ray crystallography : Resolve absolute configuration via single-crystal diffraction .

- Computational modeling : DFT calculations (e.g., Gaussian) to predict steric effects and isomer stability .

Q. How should one design in vitro assays to evaluate the biological activity of this compound, particularly regarding receptor interactions?

- Methodology :

- Surface plasmon resonance (SPR) : Immobilize target receptors (e.g., serotonin/dopamine receptors) and measure binding affinity (KD) .

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .

- Cell-based assays : Use HEK293 cells transfected with receptor plasmids to assess signaling modulation (e.g., cAMP assays) .

Q. What computational approaches can predict the regioselectivity of this compound in nucleophilic reactions?

- Methodology :

- Density functional theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites .

- Molecular docking : Simulate interactions with enzymatic active sites (e.g., cytochrome P450) using AutoDock Vina .

Data Contradiction Analysis

Q. How should researchers troubleshoot conflicting data on the catalytic efficiency of this compound in asymmetric synthesis?

- Methodology :

- Reproduce conditions : Ensure identical catalyst loading, solvent purity, and temperature control .

- Kinetic studies : Monitor reaction progress via in-situ FTIR or NMR to identify rate-limiting steps .

- Cross-validate results : Collaborate with independent labs to confirm enantiomeric excess (ee) using chiral HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.